molecular formula C28H41ClN6O B2484027 4-[2-(butylamino)-5-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]pyrrolo[2,3-d]pyrimidin-7-yl]cyclohexan-1-ol;hydrochloride

4-[2-(butylamino)-5-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]pyrrolo[2,3-d]pyrimidin-7-yl]cyclohexan-1-ol;hydrochloride

Cat. No.: B2484027
M. Wt: 513.1 g/mol
InChI Key: NYHAEAZNSGIAPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

UNC2025 (hydrochloride) is a potent, ATP-competitive, and highly orally active inhibitor of the Mer and Flt3 kinases. It has demonstrated significant selectivity for MERTK compared to Axl, making it a promising candidate for targeted cancer therapy, particularly in the treatment of acute leukemia .

Biochemical Analysis

Biochemical Properties

UNC2025 hydrochloride interacts with several enzymes and proteins. It is a potent inhibitor of the tyrosine kinases Mer and Flt3, with IC50 values of 0.74 nM and 0.8 nM, respectively . This suggests that UNC2025 hydrochloride has a strong affinity for these enzymes and can effectively inhibit their activity.

Cellular Effects

UNC2025 hydrochloride has been shown to have significant effects on various types of cells, particularly leukemia cells . It inhibits MerTK-dependent pro-survival signaling pathways, induces apoptosis in 40-90% of cells, and reduces colony-forming potential by 80-100% in leukemia cell line cultures .

Molecular Mechanism

The molecular mechanism of UNC2025 hydrochloride involves its binding to the Mer and Flt3 tyrosine kinases, inhibiting their activity . This inhibition disrupts the pro-survival signaling pathways dependent on these kinases, leading to apoptosis and reduced proliferation in leukemia cells .

Temporal Effects in Laboratory Settings

In laboratory settings, UNC2025 hydrochloride has been shown to have significant therapeutic effects in xenograft models, with dose-dependent decreases in tumor burden and consistent two-fold increases in median survival .

Dosage Effects in Animal Models

In animal models, the effects of UNC2025 hydrochloride vary with different dosages . Treatment with UNC2025 hydrochloride resulted in a dose-dependent reduction in tumor burden and increased median survival from 27 days after inoculation with tumor cells to 70 days .

Metabolic Pathways

Given its role as a Mer/Flt3 inhibitor, it likely interacts with the metabolic pathways associated with these kinases .

Transport and Distribution

Given its potent inhibitory effects on Mer and Flt3, it is likely that it is transported to sites where these kinases are active .

Subcellular Localization

Given its role as a Mer/Flt3 inhibitor, it is likely localized to the sites of these kinases within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of UNC2025 (hydrochloride) involves multiple steps, including the preparation of intermediates and final coupling reactions. The synthetic route typically includes the use of microwave reactions, flash chromatography, and preparative high-performance liquid chromatography (HPLC). Key reagents and conditions include the use of tert-butyldimethylsilyl chloride for protection, and various solvents such as methanol and water with trifluoroacetic acid for purification .

Industrial Production Methods: Industrial production of UNC2025 (hydrochloride) would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through rigorous quality control measures such as nuclear magnetic resonance (NMR) and HPLC .

Chemical Reactions Analysis

Types of Reactions: UNC2025 (hydrochloride) undergoes various chemical reactions, including phosphorylation inhibition and kinase activity modulation. It is particularly effective in inhibiting the phosphorylation of Mer and Flt3 kinases .

Common Reagents and Conditions: Common reagents used in the reactions involving UNC2025 (hydrochloride) include ATP, metal ions, and various kinase substrates. The reactions are typically carried out under controlled conditions, such as specific pH levels and temperatures, to ensure optimal activity .

Major Products Formed: The major products formed from the reactions involving UNC2025 (hydrochloride) are typically phosphorylated or dephosphorylated kinases, depending on the specific reaction conditions and targets .

Scientific Research Applications

UNC2025 (hydrochloride) has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used extensively in the study of kinase inhibition and cancer therapy. In vitro studies have shown that UNC2025 (hydrochloride) effectively inhibits the phosphorylation of Mer and Flt3 kinases, leading to reduced proliferation and increased apoptosis in leukemia cells . In vivo studies have demonstrated its potential in reducing tumor burden and increasing survival rates in leukemia models .

Properties

IUPAC Name

4-[2-(butylamino)-5-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]pyrrolo[2,3-d]pyrimidin-7-yl]cyclohexan-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H40N6O.ClH/c1-3-4-13-29-28-30-18-25-26(20-34(27(25)31-28)23-9-11-24(35)12-10-23)22-7-5-21(6-8-22)19-33-16-14-32(2)15-17-33;/h5-8,18,20,23-24,35H,3-4,9-17,19H2,1-2H3,(H,29,30,31);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYHAEAZNSGIAPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NC=C2C(=CN(C2=N1)C3CCC(CC3)O)C4=CC=C(C=C4)CN5CCN(CC5)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H41ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.